1-Morpholino-2-(3-pyridyl)ethanone
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Overview
Description
1-Morpholino-2-(3-pyridyl)ethanone is a chemical compound with the molecular formula C11H14N2O2 . It is also known by its synonyms, 1-morpholino-2-(pyridin-3-yl)ethanone .
Molecular Structure Analysis
The molecular structure of this compound contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . The InChI code for this compound isInChI=1S/C11H14N2O2/c14-11(13-4-6-15-7-5-13)8-10-2-1-3-12-9-10/h1-3,9H,4-8H2
.
Scientific Research Applications
Photocatalytic Degradation
The study by Pichat (1997) explores the photocatalytic degradation of pollutants like pyridine and morpholine, highlighting the complex pathways and mechanisms involved in the process. This research is significant for understanding the degradation of environmental pollutants and the potential for water treatment technologies【source】.
Gene Function Inhibition
Heasman (2002) discusses the use of morpholino oligos in inhibiting gene function across various model organisms, including zebrafish and mice. This method has proven valuable in studying gene function and developmental biology, providing insights into the molecular mechanisms underlying biological processes【source】.
Electrochemical Applications
Lane (2012) reviews the electrochemical reduction mechanisms of organic cations, including morpholinium, used in ionic liquids and other organic salts. This work is crucial for designing electrochemical systems with desired characteristics, such as batteries and capacitors【source】.
Cancer Therapy and Prevention
Lin et al. (2008) review the anticancer properties of luteolin, a flavonoid, in treating diseases such as cancer. This study indicates the broader pharmacological potential of compounds related to morpholine in cancer therapy and prevention【source】.
Chemical and Pharmacological Interest
Asif and Imran (2019) provide an overview of the pharmacological profile of morpholine derivatives, emphasizing their significance in developing drugs with a broad spectrum of pharmacological activities. This research highlights the importance of morpholine in medicinal chemistry and drug design【source】.
Environmental Impact of Sunscreen Components
Kim and Choi (2014) review the environmental occurrences and toxicities of Benzophenone-3, a common sunscreen component, underlining the importance of assessing the ecological risks of such compounds. This study pertains to the environmental science field, focusing on the impact of chemical pollutants【source】.
These references illustrate the diverse applications of morpholine and its derivatives in scientific research, ranging from environmental science to pharmacology and cancer therapy. The studies underscore the compound's role in advancing knowledge in various scientific domains, offering insights into environmental pollutant degradation, gene function, electrochemical applications, cancer therapy, and the environmental impact of chemical compounds.
- For photocatalytic degradation: Pichat, 1997.
- For gene function inhibition: Heasman, 2002.
- For electrochemical applications: Lane, 2012.
- For cancer therapy and prevention: Lin et al., 2008.
- For chemical and pharmacological interest: Asif and Imran, 2019.
- For the environmental impact of sunscreen components: Kim and Choi, 2014.
Mechanism of Action
Target of Action
It’s worth noting that various bioactive aromatic compounds containing the indole nucleus have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been found to interact with their targets, leading to a variety of biological activities .
Biochemical Pathways
Indole derivatives, which share some structural similarities, have been found to possess various biological activities, affecting a wide range of pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
Properties
IUPAC Name |
1-morpholin-4-yl-2-pyridin-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(13-4-6-15-7-5-13)8-10-2-1-3-12-9-10/h1-3,9H,4-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVHGOXDIKAJKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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